molecular formula C8H8O2 B8329013 Propargylfurfuryl ether

Propargylfurfuryl ether

Cat. No. B8329013
M. Wt: 136.15 g/mol
InChI Key: PACIZDGHLNLSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargylfurfuryl ether is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propargylfurfuryl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargylfurfuryl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

2-(prop-2-ynoxymethyl)furan

InChI

InChI=1S/C8H8O2/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6H,5,7H2

InChI Key

PACIZDGHLNLSOU-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (1.570 g, 39.2 mmol) in DMF (46 ml) stirred under argon at 0° C. was dropped a solution of 2-furanylmethanol (3.5 g, 35.7 mmol) in DMF (4 ml) in 20 minutes. The reaction mixture was stirred at 0° C. for 15 minutes. 3-bromo-1-propyne (4.24 g, 35.7 mmol) 80% in toluene was dropped in 10 minutes at 0° C., then the mixture was left stirring at room temperature overnight. Water was added and then the mixture was extracted with ethyl ether 3 times. The organic phase was dried over sodium sulphate and concentrated under vacuum. The residue was purified by flash chromatography on silica (Biotage SP1 instrument), eluting with a gradient cyclohexane/ethyl acetate 95/5 to 85/15. Evaporation afforded the title compound (1.63 g).
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
4.24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of sodium hydride (7.7 g, 190 mmol, 60% in oil) and tetrahydrofuran (100 mL) was added dropwise furfuryl alcohol (15 mL, 170 mmol) at 0° C. The reaction mixture was warmed to room temperature, N,N-dimethylformamide (30 mL) was added at that temperature, and the mixture was stirred at that temperature for 30 minutes. The reaction mixture was returned to 0° C., propargyl bromide (23 g, 190 mmol) was added at that temperature, and the mixture was stirred for 1 hour at room temperature. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with brine, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:30) to give the title compound (7.6 g, 32% yield).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
32%

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